(3,5-Di-t-butyl-4-(n-pentyloxy)phenyl)magnesium bromide
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Overview
Description
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the bulky tert-butyl groups and the pentyloxy substituent on the phenyl ring makes this compound unique in its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to activate the magnesium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous stirring: To ensure uniform reaction conditions
Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Substitution: Can replace halides in organic compounds
Coupling reactions: Forms carbon-carbon bonds with electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Electrophiles: Alkyl halides, aryl halides
Conditions: Typically performed in anhydrous conditions to prevent hydrolysis of the Grignard reagent
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Coupled products: Formed from reactions with electrophiles
Scientific Research Applications
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide has several applications in scientific research:
Organic synthesis: Used to form complex molecules through carbon-carbon bond formation
Pharmaceuticals: Synthesis of intermediates for drug development
Material science: Preparation of polymers and advanced materials
Catalysis: Used in the development of new catalytic systems
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved are:
Formation of tetrahedral intermediates: During nucleophilic addition to carbonyl compounds
Transition states: In coupling reactions with electrophiles
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
- n-Butylmagnesium bromide
Comparison
- Reactivity: (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide is more selective due to the steric hindrance from the tert-butyl groups.
- Stability: The presence of bulky groups provides greater stability compared to simpler Grignard reagents.
- Applications: Its unique structure allows for specific applications in the synthesis of complex molecules and materials.
This detailed article provides a comprehensive overview of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H31BrMgO |
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Molecular Weight |
379.7 g/mol |
IUPAC Name |
magnesium;1,3-ditert-butyl-2-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C19H31O.BrH.Mg/c1-8-9-10-14-20-17-15(18(2,3)4)12-11-13-16(17)19(5,6)7;;/h12-13H,8-10,14H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
GGWQXXXOCUWNST-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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